3,5-Dibromo-4'-methyl-1,1'-biphenyl
Description
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative with bromine substituents at the 3 and 5 positions of one phenyl ring and a methyl group at the 4' position of the adjacent ring. Its molecular formula is C₁₃H₁₀Br₂, with a molar mass of 322.03 g/mol. The bromine atoms confer electron-withdrawing effects, while the methyl group provides steric bulk and mild electron-donating properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its reactivity in cross-coupling reactions .
Properties
IUPAC Name |
1,3-dibromo-5-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJUHBGKJLWQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
3,5-Dibromo-4'-methyl-1,1'-biphenyl synthesis generally involves two key steps:
- Formation of the biphenyl core with a methyl substituent at the 4' position.
- Selective bromination at the 3 and 5 positions of the biphenyl ring.
The biphenyl core can be constructed via transition metal-catalyzed coupling reactions, such as Kumada or Suzuki couplings, starting from appropriately substituted halobenzenes or benzonitriles. Subsequent bromination is then performed under controlled conditions to install bromine atoms selectively at the 3 and 5 positions.
Preparation of 4'-Methylbiphenyl Derivatives (Biphenyl Core Formation)
According to patent literature (WO1998012174A1 and US6407253B1), the preparation of 4-methylbiphenyl derivatives involves:
- Using p-tolylmagnesium halide (a Grignard reagent) reacting with o-halobenzonitrile in tetrahydrofuran (THF) or THF/dimethoxyethane solvent mixtures.
- Catalysis by nickel(II) salts complexed with organophosphorus ligands such as triphenylphosphine.
- Reaction temperatures ranging from 10 °C to 65 °C, with controlled addition rates to manage exothermicity.
- Hydrolysis of the intermediate nitrile complex with hydrochloric acid to yield the biphenyl derivative.
This process yields 4-methylbiphenyl derivatives with high efficiency (92-98% yield) and minimal side products (less than 3.5% 4,4'-dimethylbiphenyl).
Table 1: Key Parameters for Biphenyl Core Formation
| Parameter | Details |
|---|---|
| Starting materials | p-tolylmagnesium halide, o-halobenzonitrile |
| Catalyst | Nickel(II) chloride or acetylacetonate + triphenylphosphine |
| Solvent | Tetrahydrofuran (THF), optionally with dimethoxyethane |
| Temperature | 10 °C to 65 °C |
| Reaction time | Variable, controlled by temperature and addition rate |
| Yield | 92-98% |
| Side products | 4,4'-Dimethylbiphenyl (<3.5%) |
Selective Bromination to Form this compound
Selective bromination of biphenyl derivatives to install bromine atoms at the 3 and 5 positions is a critical step. While direct literature on bromination of 4'-methylbiphenyl is limited, related bromination processes of similar biphenyl compounds provide insights.
A patent (CN102791678A) describes bromination of methyl-substituted biphenyl derivatives using hydrogen bromide (HBr) in the presence of oxidants such as sodium bromate or SPC-Ds (sodium percarbonate) under mild temperatures (20-70 °C) in solvents like methylene dichloride or ethylene dichloride. The reaction proceeds via electrophilic aromatic substitution, yielding brominated biphenyls with high purity and yields (78-92%).
Table 2: Bromination Conditions for Methylbiphenyl Derivatives
| Parameter | Details |
|---|---|
| Brominating agent | Hydrogen bromide (HBr) with sodium bromate or SPC-Ds |
| Solvent | Methylene dichloride, ethylene dichloride, hexanes |
| Temperature | 20 °C to 70 °C |
| Reaction time | 6 to 10 hours |
| Yield | 78-92% |
| Product form | White crystalline solids |
Alternative Approaches and Related Compounds
The synthesis of related compounds such as 3,5-dibromo-4-aminopyridine involves bromination under HBr and hydrogen peroxide conditions, demonstrating the utility of mild bromination conditions in complex aromatic systems. Although this is a different compound class, the reaction conditions provide useful parallels for bromination selectivity and environmental considerations.
In-Depth Research Findings and Notes
- The nickel-catalyzed Grignard coupling for biphenyl formation is highly efficient and scalable, with catalyst loading as low as 0.001 to 2 mol% relative to starting materials.
- Reaction temperature control is crucial to minimize side reactions and optimize yield.
- Bromination using HBr and oxidants under mild conditions avoids harsh reagents like elemental bromine, improving safety and environmental impact.
- The biphenyl bromination step typically produces white crystalline solids, indicating high purity.
- Purification often involves aqueous workup, solvent extraction, and recrystallization from solvents like hexane or ethyl acetate/petroleum ether mixtures.
Summary Table of Preparation Methods for this compound
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Biphenyl core formation | Ni-catalyzed coupling of p-tolylmagnesium halide and o-halobenzonitrile in THF, 10-65 °C | 92-98 | High selectivity, low side products |
| Bromination (electrophilic) | HBr + sodium bromate or SPC-Ds, methylene dichloride or ethylene dichloride, 20-70 °C, 6-10 h | 78-92 | Mild conditions, white crystalline product |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms make the compound reactive towards nucleophiles, allowing for substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The bromine atoms can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Electrophilic Substitution: Substituted biphenyl derivatives.
Oxidation: 3,5-Dibromo-4’-methylbenzoic acid or 3,5-Dibromo-4’-methylbenzaldehyde.
Reduction: 3,5-Dibromo-4’-methylbiphenyl.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems.
Industry: In the industrial sector, 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used in the production of polymers, dyes, and other materials. Its brominated structure imparts flame-retardant properties, making it valuable in the manufacture of flame-retardant materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Difluoro-4-methyl-1,1'-biphenyl (C₁₃H₁₀F₂)
- Structural Differences : Fluorine replaces bromine at the 3 and 5 positions.
- Physicochemical Properties :
- Molar mass: 204.22 g/mol (significantly lower due to fluorine's atomic mass).
- Electronic Effects: Fluorine’s high electronegativity induces strong electron-withdrawing effects, altering electronic distribution compared to bromine.
- Applications : Preferred in electronic materials (e.g., liquid crystals, OLEDs) due to fluorine’s stability and low polarizability .
- Reactivity : Fluorine’s small size reduces steric hindrance, facilitating regioselective reactions.
Table 1: Key Properties Comparison
| Property | 3,5-Dibromo-4'-methyl-1,1'-biphenyl | 3,5-Difluoro-4-methyl-1,1'-biphenyl |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Br₂ | C₁₃H₁₀F₂ |
| Molar Mass (g/mol) | 322.03 | 204.22 |
| Halogen Atomic Radius | Bromine (185 pm) | Fluorine (147 pm) |
| Common Applications | Pharmaceutical intermediates | Electronic materials |
4-Bromo-3,5-dimethyl-1,1'-biphenyl (C₁₄H₁₃Br)
- Structural Differences : Contains a single bromine at the 4 position and methyl groups at 3 and 5 positions.
- Physicochemical Properties: Molar mass: 261.16 g/mol.
- Safety Profile : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Likely used as a sterically hindered intermediate in Suzuki-Miyaura couplings or as a ligand precursor.
3,5-Dibromo-[1,1'-biphenyl]-4-amine (C₁₂H₉Br₂N)
- Structural Differences : An amine (-NH₂) replaces the methyl group at the 4' position.
- Physicochemical Properties :
- Molar mass: 327.02 g/mol .
- Reactivity: The amine group enhances nucleophilicity, enabling participation in condensation or diazotization reactions.
- Applications: Potential use in dyes, coordination chemistry, or as a pharmacophore in drug design .
Table 3: Functional Group Impact
| Property | This compound | 3,5-Dibromo-[1,1'-biphenyl]-4-amine |
|---|---|---|
| Functional Group | Methyl (-CH₃) | Amine (-NH₂) |
| Polarity | Low | Moderate |
| Synthetic Utility | Cross-coupling reactions | Diazotization, coordination complexes |
(4-Amino-3,5-dibromophenyl)methanol (C₇H₇Br₂NO)
- Structural Differences : Contains a hydroxyl (-OH) and amine (-NH₂) group on a brominated benzene ring.
- Physicochemical Properties :
- Molar mass: 280.95 g/mol .
- Solubility: Higher polarity due to -OH and -NH₂ groups improves aqueous solubility compared to purely aromatic analogs.
- Applications : Intermediate in antibiotic or antiviral drug synthesis, as evidenced by its citation in Angewandte Chemie and Chemistry – A European Journal .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dibromo-4'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a brominated aryl halide reacts with a boronic acid derivative under palladium catalysis. For example, coupling 3,5-dibromo-4-methylphenylboronic acid with a substituted benzene in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent like toluene/water (4:1) at 80°C for 12–24 hours. Yield optimization requires strict control of catalyst loading, temperature, and inert atmosphere . Characterization typically involves ¹H/¹³C NMR , IR spectroscopy , and elemental analysis to confirm structural integrity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow P201 and P202 protocols: obtain material safety data sheets (MSDS) prior to use, avoid ignition sources (P210 ), and use fume hoods for weighing or reactions. Store in a cool, dry environment away from light. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR identifies methyl and aromatic proton environments, while ¹³C NMR resolves quaternary carbons and bromine-induced deshielding. IR spectroscopy confirms C-Br (500–600 cm⁻¹) and biphenyl C-C stretching (1600–1450 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with ESI or EI ionization preferred for halogenated compounds .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural predictions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines atomic coordinates and thermal parameters, resolving ambiguities in substituent positions. For example, discrepancies in dihedral angles between biphenyl rings can be analyzed via Mercury CSD 's packing similarity tool, which compares intermolecular interactions (e.g., Br···Br contacts) against the Cambridge Structural Database (CSD) .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Databases like REAXYS provide comparative data on similar biphenyl systems, while PISTACHIO predicts reaction pathways by analyzing bond dissociation energies (e.g., C-Br vs. C-CH₃ activation) .
Q. How do researchers address impurities in this compound during pharmaceutical intermediate synthesis?
- Methodological Answer : LC-MS/MS in MRM mode detects trace genotoxic impurities (e.g., dehalogenated byproducts). Column chromatography (silica gel, hexane/EtOAc gradient) isolates impurities, while ²D NMR (HSQC, HMBC) assigns their structures. Validation follows ICH Q3A guidelines for thresholds (<0.1% for identified impurities) .
Q. What role does steric hindrance play in the catalytic functionalization of this compound?
- Methodological Answer : Steric effects from the 4'-methyl group influence regioselectivity in palladium-catalyzed reactions. Molecular docking simulations (e.g., AutoDock Vina) model ligand-catalyst interactions, while kinetic studies (variable-temperature NMR) quantify activation barriers for competing pathways (e.g., C-Br vs. C-H activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
